
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: is a chemical compound with the molecular formula C25H21NO5 and a molecular weight of 415.40 g/mol . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (FMOC) group. The process includes several steps:
Protection of the amino group: The amino group is protected using FMOC chloride in the presence of a base such as sodium carbonate.
Hydroxylation: The hydroxyl group is introduced at the 7th position using a suitable hydroxylating agent.
Cyclization: The cyclization of the intermediate compounds to form the tetrahydroisoquinoline ring structure.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
FMOC-7-HYDROXY-(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: The enantiomer of the compound with similar properties but different stereochemistry.
FMOC-7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: Without the specific ® or (S) configuration, this compound has similar chemical properties but may exhibit different biological activities.
Uniqueness: FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific ® configuration, which can result in different biological activities and binding affinities compared to its (S) enantiomer and other similar compounds.
Propiedades
Fórmula molecular |
C25H21NO5 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H21NO5/c27-15-10-9-14-11-22(24(28)29)26-23(20(14)12-15)25(30)31-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,12,21-23,26-27H,11,13H2,(H,28,29)/t22?,23-/m1/s1 |
Clave InChI |
IDCMPIIPATXNMJ-OZAIVSQSSA-N |
SMILES isomérico |
C1C(N[C@H](C2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canónico |
C1C(NC(C2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
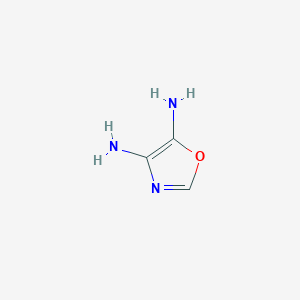
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
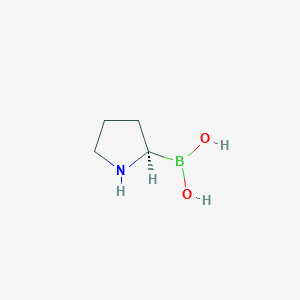
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
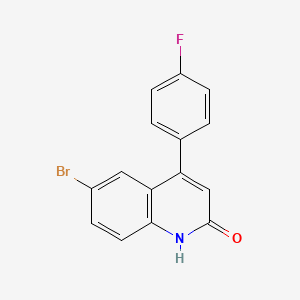

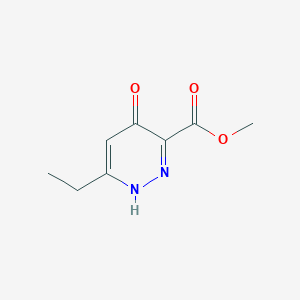
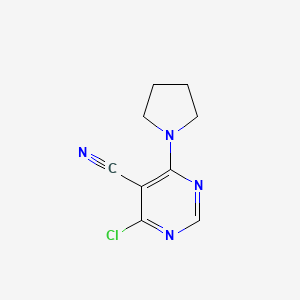
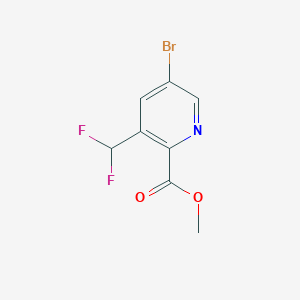
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

